molecular formula C13H19FNO4P B5188504 N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide

N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide

Cat. No.: B5188504
M. Wt: 303.27 g/mol
InChI Key: OEKVVHJCTMJWMP-UHFFFAOYSA-N
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Description

N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide is an organophosphorus compound that features a unique combination of functional groups, including a phosphoryl group, a fluorine atom, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide typically involves the reaction of 2-fluoro-N-methylbenzamide with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the phosphoryl group. The reaction is conducted at a controlled temperature, often around 60-80°C, to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the phosphoryl group.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The overall effect is a modulation of biochemical pathways, which can be harnessed for therapeutic or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(diethoxyphosphorylmethyl)-2-chloro-N-methylbenzamide
  • N-(diethoxyphosphorylmethyl)-2-bromo-N-methylbenzamide
  • N-(diethoxyphosphorylmethyl)-2-iodo-N-methylbenzamide

Uniqueness

N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making them more effective in various applications compared to their halogenated counterparts.

Properties

IUPAC Name

N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FNO4P/c1-4-18-20(17,19-5-2)10-15(3)13(16)11-8-6-7-9-12(11)14/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKVVHJCTMJWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(C)C(=O)C1=CC=CC=C1F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FNO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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